Sodium hydrogen malate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

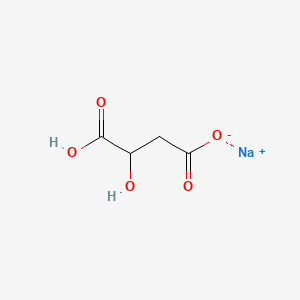

Sodium hydrogen malate, also known as monosodium malate, is a sodium salt of malic acid. It is commonly used as a food additive and acidity regulator. The compound has the chemical formula C4H5NaO5 and is known for its buffering and humectant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hydrogen malate can be synthesized by neutralizing malic acid with sodium hydroxide. The reaction typically involves dissolving malic acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to obtain this compound in solid form .

Industrial Production Methods: In industrial settings, this compound is produced by reacting malic acid with sodium carbonate or sodium bicarbonate. The reaction is carried out in aqueous solution, and the product is crystallized out by evaporating the water. The crystallized product is then dried and purified to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium hydrogen malate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxaloacetate.

Reduction: It can be reduced to malate.

Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reactions with other metal salts can lead to the formation of different malate salts.

Major Products:

Oxidation: Oxaloacetate.

Reduction: Malate.

Substitution: Various metal malates depending on the substituting cation.

Scientific Research Applications

Sodium hydrogen DL-malate is a crystalline compound with the chemical formula C₄H₅NaO₅. It is used as an acidity regulator and humectant in food products. It functions primarily as a buffering agent and plays a crucial role in the citric acid cycle, acting as an intermediate in the conversion of malate to oxaloacetate, which is essential for cellular respiration.

Scientific Research Applications

Sodium hydrogen DL-malate has been investigated for its effects on human T cell proliferation, indicating its potential role in enhancing immune responses. Studies in ruminant nutrition have shown that supplementation with sodium DL-malate can improve ruminal fermentation efficiency, increase microbial protein synthesis, and positively alter bacterial populations. It is also explored for its potential benefits in metabolic disorders and as a supplement in sports nutrition due to its role in energy metabolism.

Metabolic Studies

Sodium hydrogen DL-malate plays a significant role in metabolic processes, specifically in the malate-aspartate shuttle, which is crucial for transferring electrons into mitochondria. This supports ATP production and maintains cellular energy levels. Malate helps in regenerating NAD+ in proliferating cells, acting as a hydrogen acceptor during glycolysis.

Food Industry

Sodium hydrogen malate is used as a coating for flavouring substances like organic acids to impart a tart, sour taste to food . It acts as a barrier between the flavouring and the food, reducing the migration of the flavouring into the food matrix . As the this compound dissolves in saliva upon consumption, it releases the flavour and contributes to the food's flavour profile . Health Canada has assessed and approved this compound as a safe food additive when used under specified conditions .

Pharmaceutical Applications

The compound is being explored for potential benefits in treating metabolic disorders and as a supplement in sports nutrition because of its role in energy metabolism.

Cosmetic Industry

This compound is used for its pH regulation properties in skin care products.

Ruminant Nutrition

A study evaluated the effects of sodium DL-malate on rumen fermentation in dairy steers. The results indicated that supplementation increased ruminal pH and propionate production while decreasing lactate levels, suggesting improved rumen ecology. The optimal supplementation level was found to be 18 g/hd/d, which significantly enhanced microbial protein synthesis and overall feed efficiency.

| Supplementation Level (g/hd/d) | Ruminal pH | Propionate Production (molar %) | Microbial Protein Synthesis (g/day) |

|---|---|---|---|

| 0 | 5.8 | 20 | 200 |

| 9 | 6.0 | 25 | 220 |

| 18 | 6.2 | 30 | 250 |

| 27 | 6.1 | 28 | 240 |

Malate supplementation led to increased NH3-N concentration, which is essential for microbial protein synthesis, enhanced microbial protein synthesis at an optimal supplementation level of 18 g/hd/d, and improved ruminal pH values, which can help mitigate issues related to acidosis in ruminants.

| Supplementation Level (g/hd/d) | NH3-N Concentration (mg%) | Ruminal pH | Microbial Protein Synthesis (g/d) |

|---|---|---|---|

| 0 | 12.0 | 5.8 | 100 |

| 9 | 15.0 | 6.0 | 105 |

| 18 | 18.5 | 6.3 | 120 |

| 27 | 17.0 | 6.1 | 115 |

Immune Response Enhancement

Research into the role of malate in T cell proliferation demonstrated that this compound could enhance immune function by promoting cellular energy metabolism. This suggests potential therapeutic applications in immunology and metabolic health. Malate synthesis via malate dehydrogenase (MDH1) significantly supports NAD regeneration during T cell activation, which is critical for maintaining glycolytic metabolism in activated T cells.

Industrial Uses

Sodium hydrogen DL-malate is utilized in several industrial applications:

- Food Processing : It helps control pH levels and moisture retention as an acidity regulator and humectant.

- Pharmaceuticals : It is investigated for its efficacy in various formulations aimed at metabolic health.

- Cosmetics : It is used for its pH regulation properties in skin care products.

Mechanism of Action

Sodium hydrogen malate exerts its effects primarily through its role in the citric acid cycle. It is converted to malate, which is then oxidized to oxaloacetate by the enzyme malate dehydrogenase. This reaction is crucial for the production of energy in cells. The compound also acts as a buffering agent, helping to maintain pH levels in various biological and chemical systems .

Comparison with Similar Compounds

Sodium malate: Similar to sodium hydrogen malate but contains two sodium ions.

Potassium hydrogen malate: Similar in structure but contains potassium instead of sodium.

Magnesium malate: Contains magnesium instead of sodium and is used for different applications

Uniqueness: this compound is unique due to its specific buffering capacity and its role in the citric acid cycle. Its ability to act as both a buffering agent and a humectant makes it valuable in various industrial and scientific applications .

Biological Activity

Sodium hydrogen malate, also known as monosodium malate, is a salt derived from malic acid. It plays significant roles in various biological processes, particularly in metabolism, rumen fermentation, and cellular functions. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Overview of this compound

- Chemical Formula : C₄H₅NaO₅

- Molecular Weight : 158.07 g/mol

- CAS Number : 553-90-4

This compound is commonly used as a food additive (E350) and is recognized for its buffering capacity and potential health benefits.

Metabolic Role

This compound is involved in several metabolic pathways:

- Glycolysis Support : Research indicates that malate dehydrogenase (MDH) activity helps regenerate NAD⁺, crucial for glycolysis in proliferating cells. This process is particularly significant in activated T cells and various cancer cell lines, where malate serves as an efficient hydrogen acceptor, enhancing energy production and biomass generation .

- Energy Production : Malate contributes to the tricarboxylic acid (TCA) cycle, facilitating energy production through its conversion to oxaloacetate (OAA). This conversion supports cellular respiration and ATP generation, essential for cell proliferation .

Effects on Rumen Fermentation

This compound has been studied extensively in ruminant nutrition:

- Rumen Microbial Activity : A study demonstrated that supplementation with sodium DL-malate positively affects rumen ecology by increasing ammonia nitrogen (NH₃-N) concentration and enhancing microbial protein synthesis. Optimal supplementation at 18 g/hd/d resulted in improved digestibility and increased molar proportions of propionate .

Table 1: Effects of Sodium DL-Malate Supplementation on Rumen Fermentation

| Supplement Level (g/hd/d) | NH₃-N Concentration (mg%) | Microbial Protein Synthesis | Ruminal pH |

|---|---|---|---|

| 0 | 10.5 | Low | 6.2 |

| 9 | 15.0 | Moderate | 6.5 |

| 18 | 20.5 | High | 6.8 |

| 27 | 18.0 | Moderate | 6.4 |

This data suggests that this compound enhances microbial digestion efficiency and overall rumen health.

Case Studies

- Dairy Steers Study : A controlled experiment involving dairy steers showed that sodium DL-malate supplementation improved feed intake and nutrient digestibility while promoting the growth of beneficial bacterial populations such as Selenomonas ruminantium .

- Cellular Metabolism Research : Investigations into the role of this compound in human T cells revealed that it aids in maintaining cytosolic NAD levels during glycolysis, thus supporting cell proliferation under metabolic stress .

Safety and Regulatory Status

This compound has been assessed for safety in various applications:

Properties

CAS No. |

57467-17-1 |

|---|---|

Molecular Formula |

C4H5NaO5 |

Molecular Weight |

156.07 g/mol |

IUPAC Name |

sodium;3,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1 |

InChI Key |

DOJOZCIMYABYPO-UHFFFAOYSA-M |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)[O-].[Na+] |

physical_description |

White powder |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.